[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)amine dihydrochloride
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)ethylamine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a bromo group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Alkylation: The brominated pyrazole is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethylamine chain.
Methylation: The resulting compound is methylated using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamine chain, to form corresponding oxidized or reduced products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Pyrazoles: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidized or Reduced Products: Corresponding oxidized or reduced forms of the ethylamine chain.
Coupled Products: Complex structures formed through coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and the bromo substituent play crucial roles in its binding affinity and specificity. The ethylamine chain can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)ethylamine dihydrochloride
- 2-(4-fluoro-1H-pyrazol-1-yl)ethylamine dihydrochloride
- 2-(4-iodo-1H-pyrazol-1-yl)ethylamine dihydrochloride
Uniqueness
The presence of the bromo substituent in 2-(4-bromo-1H-pyrazol-1-yl)ethylamine dihydrochloride imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in specific synthetic and biological applications.
Properties
CAS No. |
2443502-69-8 |
---|---|
Molecular Formula |
C6H12BrCl2N3 |
Molecular Weight |
277 |
Purity |
95 |
Origin of Product |
United States |
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